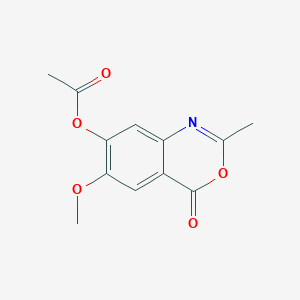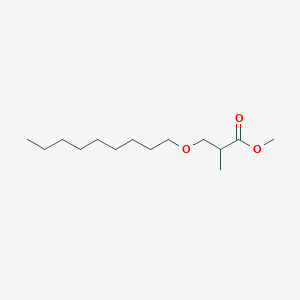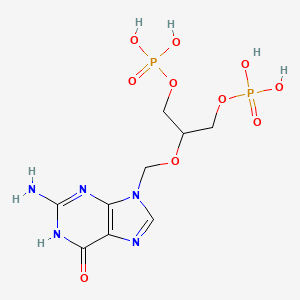![molecular formula C16H17NO4 B14353453 7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile CAS No. 92598-16-8](/img/structure/B14353453.png)
7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiroacetals, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile typically involves a [4+2] cycloaddition reaction. This reaction is carried out between a diene and a dienophile under controlled conditions. For instance, the reaction of methyl vinyl ketone with 2-methylene-4-phenyl-1,3-dioxolane in the presence of a catalyst can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methyl-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene
- 7-Methyl-2-phenyl-1,3,6-trioxaspiro[4.5]dec-7-ene
- 1,6,9-Tri-oxaspiro[4.5]decanes
Uniqueness
7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile is unique due to its ethoxy and carbonitrile functional groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92598-16-8 |
|---|---|
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
7-ethoxy-3-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile |
InChI |
InChI=1S/C16H17NO4/c1-2-18-15-13(10-17)8-9-16(21-15)19-11-14(20-16)12-6-4-3-5-7-12/h3-7,14H,2,8-9,11H2,1H3 |
InChI-Schlüssel |
BFOYWMGCVLFGOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(CCC2(O1)OCC(O2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)


![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)




![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
